molecular formula C9H8O4 B135183 3,4-(Methylenedioxy)phenylacetic acid CAS No. 2861-28-1

3,4-(Methylenedioxy)phenylacetic acid

Cat. No.: B135183
CAS No.: 2861-28-1
M. Wt: 180.16 g/mol
InChI Key: ODVLMCWNGKLROU-UHFFFAOYSA-N
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Description

3,4-(Methylenedioxy)phenylacetic acid is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring and an acetic acid group attached to the 5th position of the benzodioxole ring. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-(Methylenedioxy)phenylacetic acid can be synthesized through several methods. One common method involves the esterification of this compound with methanol, followed by hydrolysis to yield the desired acetic acid derivative . Another method involves the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst under controlled conditions .

Industrial Production Methods

In industrial settings, the continuous flow Friedel–Crafts acylation reaction is often employed. This method offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up . The reaction typically involves the use of Brønsted or Lewis acids as catalysts.

Chemical Reactions Analysis

Types of Reactions

3,4-(Methylenedioxy)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzodioxole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of bioactive molecules, pharmaceuticals, and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-(Methylenedioxy)phenylacetic acid is unique due to its specific acetic acid substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized bioactive compounds and industrial chemicals .

Biological Activity

3,4-(Methylenedioxy)phenylacetic acid (MDPA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-proliferative, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by a methylenedioxy group attached to a phenylacetic acid backbone. This structural feature is significant as it influences the compound's interaction with biological systems.

Antioxidant Activity

MDPA exhibits notable antioxidant properties , which have been evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to measure the radical scavenging ability of compounds.

  • DPPH Assay Results : The EC50 values for MDPA and its derivatives indicate their potency as antioxidants. For instance, certain derivatives showed EC50 values ranging from 10.5 to 18.4 µM, comparable to known antioxidants like hydroxytyrosol (HT), which has an EC50 of 11.3 ± 1.3 µM .
CompoundEC50 (µM)
Hydroxytyrosol (HT)11.3 ± 1.3
MDPA Derivative A10.5
MDPA Derivative B18.4

Anti-Proliferative Effects

Research has demonstrated that MDPA and its derivatives possess anti-proliferative activity against various cancer cell lines. Studies conducted on human tumor cell lines revealed significant selectivity towards cancer cells while sparing normal lymphocytes.

  • Cell Proliferation Assay : In vitro studies indicated that certain peptides derived from MDPA inhibited the proliferation of tumor cells with minimal effects on normal human lymphocytes, suggesting a therapeutic window for cancer treatment .
Cell LineProliferation Inhibition (%)
MCF-7 (Breast Cancer)40%
WiDr (Colon Cancer)45%
Normal Lymphocytes2-9%

The mechanism by which MDPA exerts its biological effects is multifaceted:

  • Antioxidant Mechanism : The presence of the methylenedioxy group enhances the redox activity of MDPA, allowing it to scavenge free radicals effectively and alter the redox status in cancer cells .
  • Anti-Cancer Mechanism : The anti-proliferative effects are hypothesized to be linked to the modulation of signaling pathways involved in cell growth and apoptosis. Specifically, MDPA may influence pathways that regulate cell cycle progression and induce apoptosis in malignant cells .

Case Studies

Several studies have explored the biological activity of MDPA in clinical or preclinical settings:

  • Study on Tumor Cell Lines : A study screened organotin(IV) derivatives of MDPA against a panel of human tumor cell lines, demonstrating varying degrees of cytotoxicity and providing insights into structure-activity relationships .
  • Antioxidant Activity Evaluation : Another study assessed the antioxidant potential of MDPA using both DPPH and H2O2 scavenging assays, confirming its efficacy as an antioxidant agent .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O4/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVLMCWNGKLROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182792
Record name Benzo-1,3-dioxole-5-acetic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2861-28-1
Record name 1,3-Benzodioxole-5-acetic acid
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Record name 1,3-Benzodioxole-5-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of organotin(IV) derivatives of 3,4-(Methylenedioxy)phenylacetic acid?

A1: Organotin(IV) derivatives of this compound have shown potential as antitumor agents. Researchers synthesized triphenyltin and tri-n-butyltin 3,4-(methylenedioxy)phenylacetates, as well as the tetra-n-butylbis[3,4-(methylenedioxy)phenylacetato]distannoxane dimer. These compounds were then tested against a range of human tumor cell lines to evaluate their in vitro antitumor properties. [] You can find more details about the specific cell lines and results in the research paper itself.

Q2: Can you describe a synthetic route for this compound and comment on its efficiency?

A2: A convenient three-step synthesis of this compound starts with piperonaldehyde (heliotropin) as the initial material. [] The process involves reacting piperonaldehyde with methylsufinyl(methylthio)methane to form an intermediate, which is then converted to ethyl(3,4-methylenedioxyphenyl)acetate using CuCl2 catalysis. Finally, treatment with sodium hydroxide and acidification yields the desired this compound. This method boasts a total yield of 57.0% with a high purity of 98.6% as determined by HPLC. []

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